Adenostemmoic acid D

Description

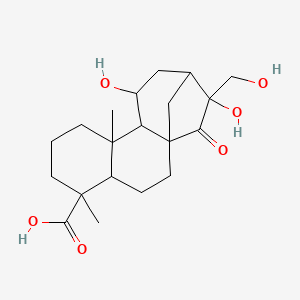

Adenostemmoic Acid D is an ent-kaurane diterpenoid, a class of bioactive compounds primarily isolated from plants of the genus Adenostemma (e.g., Adenostemma lavenia). Its structural framework aligns with other ent-kaurane diterpenoids, characterized by a bicyclic carbon skeleton with hydroxyl, carbonyl, and carboxyl substituents that influence bioactivity.

Properties

Molecular Formula |

C20H30O6 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

11,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O6/c1-17-5-3-6-18(2,16(24)25)13(17)4-7-19-9-11(8-12(22)14(17)19)20(26,10-21)15(19)23/h11-14,21-22,26H,3-10H2,1-2H3,(H,24,25) |

InChI Key |

QDNKMJSMTIFSMN-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCC(C1CCC34C2C(CC(C3)C(C4=O)(CO)O)O)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenostemmoic acid D involves multiple steps, starting from simpler organic molecules. The specific synthetic routes and reaction conditions are not widely documented, but it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, particularly plants of the Adenostemma genus. The extraction process involves solvent extraction, purification, and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Acid-Catalyzed Reactions

-

Acid catalysts (e.g., HCl) often accelerate reactions by stabilizing intermediates or lowering activation energy .

-

Example: In sodium thiosulfate reactions, acid concentration directly influences reaction rates via protonation of intermediates .

Condensation Reactions

-

Reactions involving carbonyl groups (e.g., esterification) may require catalysts like substituted anilines to enhance rates .

-

Rate improvements can be achieved through pH adjustments or buffer systems .

Kinetic Analysis and DoE

-

Rate laws (e.g., ) determine reaction order and dependencies .

-

DoE studies systematically optimize parameters like reactant ratios, temperature, and solvent to maximize yields .

Proposed Data Collection and Analysis

| Parameter | Method | Expected Outcome |

|---|---|---|

| Reaction rate | Kinetic experiments (time vs. [A]) | Rate constant (), reaction order |

| Catalyst efficiency | Vary catalyst concentration/pH | Optimal catalyst system |

| Solvent effects | Screen polar/aprotic solvents | Solvent-dependent reaction rates |

| pH sensitivity | Buffer system testing | pH range for maximum reactivity |

Research Challenges and Considerations

-

Mechanistic complexity : Intermediate formation (e.g., azetidinium ions in substitution reactions) may require kinetic modeling .

-

Scalability : Lab-scale optimizations must translate to industrial reactors, requiring consideration of heat/mass transfer .

-

Safety : Exothermic reactions or reactive intermediates demand controlled conditions .

General Recommendations for Future Studies

-

Literature review : Identify analogous compounds (e.g., stearic acid derivatives) to infer potential reactivity.

-

Experimental design : Use factorial DoE to screen critical variables (e.g., temperature, catalyst load) .

-

Kinetic modeling : Derive rate laws using concentration-time data to predict reaction outcomes .

-

Collaborative validation : Cross-check findings with computational chemistry tools (e.g., DFT) for mechanistic insights.

Limitations and Next Steps

The absence of specific data on Adenostemmoic acid D highlights a gap in the literature. Future work should prioritize:

-

Synthesis optimization : Define reaction pathways and purification methods.

-

Analytical characterization : Use NMR, HPLC, or MS to track intermediates and byproducts.

-

Scale-up trials : Validate lab results under industrial conditions .

This framework aligns with methodologies from the provided sources, emphasizing systematic experimentation and kinetic analysis. For a compound-specific analysis, primary research or specialized databases (e.g., PubChem ) would be required.

Scientific Research Applications

Chemical Composition and Sources

Adenostemmoic acid D is primarily found in Adenostemma lavenia, a member of the Asteraceae family. This plant has been traditionally used in folk medicine across several cultures for treating ailments such as inflammation, fever, and digestive issues. The chemical constituents of Adenostemma species include alkaloids, terpenoids, flavonoids, and fatty acids, which contribute to their bioactive properties .

Pharmacological Properties

1. Antioxidant Activity

Research indicates that extracts from Adenostemma lavenia exhibit strong antioxidant properties. The water extract of the whole plant demonstrated an inhibition percentage of 91.28% against DPPH radicals, indicating its potential as a natural antioxidant . The compound's ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that extracts can significantly inhibit the production of pro-inflammatory cytokines in models of acute lung injury . The activation of AMPK/Nrf2/HO-1 signaling pathways further supports its role in mitigating inflammation .

3. Antimicrobial Properties

The extracts have been evaluated for their antimicrobial activity against various pathogens. In vitro studies have shown that Adenostemma extracts possess significant antibacterial effects, making them potential candidates for developing new antimicrobial agents .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

- Anti-cancer Potential : Preliminary studies suggest that compounds from Adenostemma may inhibit tumor growth and metastasis, showcasing their potential as anticancer agents .

- Pain Relief : Extracts have demonstrated analgesic properties in animal models, indicating their potential use in pain management therapies .

- Gastrointestinal Health : The anti-diarrheal effects observed in studies highlight the compound's utility in treating gastrointestinal disorders .

Case Studies

Several case studies have been conducted to assess the efficacy of Adenostemma extracts:

- Study on Acute Lung Injury : A study involving murine models showed that preoral administration of Adenostemma lavenia extracts significantly reduced lung injury markers and improved histological outcomes following LPS-induced inflammation .

- Analgesic Activity Assessment : In another study, methanol extracts exhibited a dose-dependent reduction in pain response in acetic acid-induced writhing tests, with an inhibition rate reaching 80.40% .

Mechanism of Action

The mechanism of action of Adenostemmoic acid D involves its interaction with various molecular targets and pathways. It has been shown to:

Downregulate tyrosinase gene expression: This contributes to its anti-melanogenic activity.

Inhibit inducible nitric oxide synthase (iNOS) gene expression: This contributes to its anti-inflammatory activity.

Upregulate heme-oxygenase (HO-1) gene expression: This contributes to its antioxidant activity.

Additionally, this compound decreases the levels of Kelch-like ECH-associated protein 1 (Keap1), leading to the activation of the NF-E2-related factor-2 (Nrf2) pathway, which further enhances its antioxidant effects .

Comparison with Similar Compounds

Table 1: Comparative Overview of Adenostemmoic Acids and Analogues

*Molecular formula for Acid C inferred from CAS 130217-18-4 . †Molecular weight of this compound is reported as 347.18 g/mol, suggesting C₂₀H₃₀O₅ .

Key Structural Differences and Bioactivity Implications

Hydroxylation Patterns: Adenostemmoic Acid B features 9α and 11α hydroxyl groups, critical for trypanocidal activity by inducing autophagy in T. cruzi . Adenostemmoic Acid H includes a 5-hydroxybenzoate group at C-3, enhancing α-glucosidase inhibition by 10–20× compared to acarbose . this compound likely lacks these specific hydroxylations, explaining its reduced prominence in pharmacological studies.

Functional Groups and Pharmacophore Sites: The Δ¹⁶ double bond in Acid B and Acid D is conserved, maintaining the ent-kaurane backbone essential for membrane interaction . Carboxyl groups at C-19 (common in all adenostemmoic acids) contribute to solubility and target binding, as seen in Acid B’s anti-inflammatory effects via iNOS downregulation .

Selectivity and Toxicity :

- Acid B exhibits low cytotoxicity (selectivity index >10 in mammalian cells), whereas Acid H’s modifications improve specificity for enzyme targets .

Biological Activity

Adenostemmoic acid D, a compound derived from Adenostemma lavenia (L.) O. Kuntze, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Profile

This compound is a diterpenoid compound primarily found in the leaves of Adenostemma lavenia. Its structural characteristics contribute to its biological efficacy, particularly in antioxidant and anti-inflammatory activities.

1. Antioxidant Activity

Research indicates that extracts from Adenostemma lavenia, including this compound, exhibit significant antioxidant properties. In vitro assays demonstrated that these extracts can scavenge free radicals effectively, as shown in Table 1.

| Sample | Fraction | DPPH IC50 (µg/mL) | ABTS (mg Trolox/g Sample) | Antiglycation Activity (% Inhibition) |

|---|---|---|---|---|

| A. lavenia | H2O (Awf) | 252.02 ± 3.23 | 3.63 ± 0.41 | 8.87 ± 2.28 |

| A. lavenia | CHCl3 (Acf) | 222.37 ± 1.16 | 3.24 ± 0.39 | 33.44 ± 4.87 |

| Ascorbic acid | - | 4.06 ± 0.03 | - | - |

These results indicate that while the extracts have lower efficacy compared to ascorbic acid, they still possess substantial antioxidant capabilities, which may contribute to their antiaging effects by reducing oxidative stress in cellular models like Schizosaccharomyces pombe and B16F10 melanoma cells .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various models. Extracts from Adenostemma lavenia significantly inhibited cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. Molecular docking studies revealed strong binding affinities of the active compounds with COX-2, suggesting potential therapeutic applications in treating conditions characterized by chronic inflammation .

3. Antinociceptive Activity

In vivo studies demonstrated that this compound exhibits notable antinociceptive effects in pain models induced by acetic acid and formalin in mice. The methanol extract of Adenostemma lavenia showed an inhibition rate of up to 80% in acetic acid-induced writhing tests, indicating its potential as an analgesic agent .

The biological activities of this compound are mediated through several mechanisms:

- Activation of NRF2 Pathway : this compound enhances the expression of NRF2, a transcription factor that regulates antioxidant responses and protects against oxidative stress by upregulating heme oxygenase-1 (HO-1) and other protective genes .

- Inhibition of Pro-inflammatory Cytokines : By suppressing COX-2 and other pro-inflammatory mediators, this compound can mitigate inflammation-related pathways, which is beneficial in treating inflammatory diseases .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Acute Lung Injury : A study demonstrated that p-coumaric-acid-containing extracts from Adenostemma lavenia ameliorated acute lung injury by activating AMPK/Nrf2/HO-1 signaling pathways, showcasing the compound's role in respiratory health .

- Pain Management Research : In a controlled study using mice models, the administration of methanol extracts containing this compound resulted in significant reductions in pain responses, indicating its efficacy as a natural analgesic .

Q & A

Q. What analytical techniques are essential for characterizing Adenostemmoic acid D’s molecular structure?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for elucidating carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight and fragmentation patterns, and high-performance liquid chromatography (HPLC) for purity assessment. Comparative analysis with related compounds (e.g., Adenostemmoic acids B and C) can validate structural uniqueness, as seen in similar diterpenoid studies .

Q. What methodologies are recommended for isolating this compound from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation techniques such as column chromatography or preparative HPLC. Fractionation guided by bioactivity assays ensures targeted isolation. Researchers should document solvent ratios, stationary phases, and retention times to ensure reproducibility, aligning with protocols for structurally similar kaurene diterpenoids .

Q. How can researchers verify the purity of synthesized or isolated this compound?

Purity validation requires dual-method verification:

- HPLC-DAD/UV : To assess chromatographic homogeneity and detect UV-active impurities.

- Quantitative NMR (qNMR) : To quantify residual solvents or byproducts. Reporting thresholds (e.g., ≥95% purity) should align with journal standards for natural product research .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the bioactivity of this compound in vitro?

- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC50/EC50 values.

- Control Groups : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (e.g., DMSO).

- Assay Replicates : Triplicate measurements with statistical analysis (e.g., ANOVA) to account for variability. For antiviral or anticancer studies, computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins before wet-lab validation .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Reproducibility Checks : Replicate experiments under identical conditions (e.g., cell lines, incubation times).

- Variable Documentation : Detail culture media, pH, and temperature, as minor changes can alter results.

- Meta-Analysis : Compare findings with structurally analogous compounds (e.g., Adenostemmoic acid C) to identify structure-activity trends. Contradictions may arise from differences in assay sensitivity or compound stability .

Q. What strategies are effective for elucidating the biosynthetic pathway of this compound?

- Isotopic Labeling : Trace carbon-13 or nitrogen-15 incorporation in precursor feeding experiments.

- Genomic Mining : Identify putative biosynthetic gene clusters (e.g., terpene synthases) in host organisms via transcriptome sequencing.

- Enzymatic Assays : Recombinant expression of candidate enzymes to validate catalytic steps. Cross-referencing with kaurene diterpenoid pathways can guide hypothesis generation .

Q. How can computational modeling enhance the study of this compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations : Predict conformational changes in target proteins upon ligand binding.

- Pharmacophore Modeling : Identify critical functional groups (e.g., hydroxyl or carboxyl moieties) for bioactivity.

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., bioavailability). Validate in silico findings with in vitro toxicity assays .

Methodological and Reporting Standards

Q. What data management practices are critical for studies involving this compound?

- Raw Data Archiving : Store NMR spectra, chromatograms, and assay readouts in repositories like Zenodo or institutional databases.

- Metadata Annotation : Include instrument parameters (e.g., NMR frequency, HPLC gradient) and software versions.

- Ethical Compliance : Document material transfer agreements (MTAs) for biological samples and adhere to journal-specific data-sharing policies .

Q. How should researchers structure a manuscript reporting new findings on this compound?

Follow the IMRaD format:

- Introduction : Highlight gaps in kaurene diterpenoid research and the compound’s pharmacological potential.

- Methods : Detail extraction, synthesis, and assay protocols with sufficient granularity for replication.

- Results : Use tables for comparative bioactivity data (e.g., IC50 values vs. reference drugs).

- Discussion : Contrast findings with prior studies on Adenostemmoic acid analogs and propose mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.